![molecular formula C17H27N3O B2473936 N-(3-(4-phenylpiperazin-1-yl)propyl)isobutyramide CAS No. 1049474-77-2](/img/structure/B2473936.png)
N-(3-(4-phenylpiperazin-1-yl)propyl)isobutyramide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities . Another study reported the synthesis of new 1-[3-(4-phenylpiperazin-1-yl)-propyl]- and 1-[3-(4-phenylpiperidine)-propyl]-3-aryl-3-alkyl-pyrrolidin-2-one derivatives .Scientific Research Applications
Leukemia Treatment
The compound is structurally similar to Imatinib, one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell .
Acetylcholinesterase Inhibitor
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .
Butyrylcholinesterase Inhibitor
Some of the synthesized compounds exhibited a certain ability to inhibit Butyrylcholinesterase (BuChE) . For example, compounds 6e, 6h, and 6n exhibited better BuChE inhibitory activities .
Anti-inflammatory Agent
A new series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities . All the synthesized compounds were found to be potent anti-inflammatory agents .
Antimicrobial Activity
The compound has been used in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives . These derivatives exhibited significant antibacterial and antifungal activity .
Molecular Modeling
The compound has been used in molecular modeling studies . The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide, also known as N-(3-(4-phenylpiperazin-1-yl)propyl)isobutyramide, is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound’s mode of action is both competitive and non-competitive, meaning it can bind to the active site of the enzyme and other sites, altering the enzyme’s structure and function .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. The increased availability of acetylcholine due to AChE inhibition enhances cholinergic transmission, which is critical for memory and cognition .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved memory and cognition. This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease, where there is a deficiency of acetylcholine .
properties
IUPAC Name |
2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-15(2)17(21)18-9-6-10-19-11-13-20(14-12-19)16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINKNPINEWELGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-phenylpiperazin-1-yl)propyl)isobutyramide |
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